2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE
Description
This compound is a pyridazine-based acetamide derivative featuring a benzylamino substituent at the 6-position of the pyridazine ring and a sulfanyl linker to an N-(2,3-dihydro-1H-inden-5-yl)acetamide moiety. The sulfanyl (-S-) bridge may enhance metabolic stability compared to sulfoxide or sulfone analogues, while the dihydroindenyl group could improve membrane permeability .
Properties
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-21(24-19-10-9-17-7-4-8-18(17)13-19)15-28-22-12-11-20(25-26-22)23-14-16-5-2-1-3-6-16/h1-3,5-6,9-13H,4,7-8,14-15H2,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBNUMHCQHUGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic molecule belonging to the class of pyridazine derivatives. Its unique structure incorporates a benzylamino group, a sulfanyl moiety, and an indene-derived acetamide component, suggesting potential biological activities that warrant detailed exploration.
Molecular Formula and Structure
- Molecular Formula : C20H19N4OS
- IUPAC Name : 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Anticancer Properties
Research indicates that compounds similar to 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide exhibit significant anticancer activity. The mechanism of action may involve the inhibition of specific enzymes that play a critical role in cancer cell proliferation. For instance, studies have highlighted the compound's potential to act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Effects
The presence of the benzylamino and sulfanyl groups may contribute to anti-inflammatory effects. Compounds with similar functional groups have been documented to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets. The sulfanyl group may enhance the compound's ability to form covalent bonds with target proteins, thereby modulating their function. Additionally, the benzylamino moiety could facilitate binding to receptors involved in signaling pathways related to cell growth and inflammation.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of pyridazine derivatives, 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide demonstrated significant cytotoxicity against human cancer cell lines. The study reported an IC50 value indicating potent activity compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Screening
A screening assay conducted on various derivatives revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The results suggested potential applications in treating bacterial infections resistant to conventional antibiotics.
Research Applications
The diverse biological activities associated with 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide make it a valuable candidate for:
- Drug Development : As a lead compound for new anticancer or antimicrobial drugs.
- Pharmacological Studies : To explore its mechanisms of action and optimize its pharmacological profile.
- Material Science : As a building block for synthesizing more complex molecules with tailored biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, a study on sulfonamide derivatives highlighted their potential as anticancer agents, emphasizing structure-activity relationships (SAR) that enhance efficacy against various cancer cell lines . The specific compound under discussion may share similar mechanisms due to its structural analogies.
Anticonvulsant Properties
Research has shown that certain acetamide derivatives demonstrate significant anticonvulsant activity. For example, compounds structurally related to N-benzyl 2-amino acetamides have been reported to exceed the efficacy of established treatments like phenobarbital in animal models . The presence of the benzylamino group in our compound may contribute to similar anticonvulsant effects.
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Pyridazine derivatives have been documented to exhibit antibacterial and antifungal activities. A study focusing on related compounds revealed their ability to inhibit bacterial growth effectively . This indicates that 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide could be explored for similar applications.
Case Studies
Chemical Reactions Analysis
Synthetic Routes and Key Functional Group Reactivity
The compound features a sulfanyl (thioether) linker , an acetamide group , a benzylamino-pyridazine moiety , and a 2,3-dihydro-1H-indenyl substituent . These groups suggest the following reactivity patterns:
Thioether (Sulfanyl) Linker
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Oxidation : Thioethers are susceptible to oxidation with agents like HO or mCPBA, forming sulfoxides or sulfones (e.g., conversion to sulfone derivatives for enhanced solubility or bioactivity ).
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Nucleophilic Displacement : The sulfur atom may participate in nucleophilic substitution reactions under basic conditions, replacing the sulfanyl group with other nucleophiles (e.g., amines or alcohols ).
Acetamide Group
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Hydrolysis : Acidic or basic hydrolysis could cleave the acetamide to yield a carboxylic acid or amine derivative. For example, treatment with HCl/NaOH may produce N-(2,3-dihydro-1H-inden-5-yl)acetamide and a pyridazine-thiol intermediate .
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Acylation/Deacylation : The acetamide may undergo further acylation with anhydrides or deprotection under reductive conditions .
Benzylamino-Pyridazine Moiety
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Deprotection : The benzyl group can be removed via hydrogenolysis (H, Pd/C) to expose a primary amine, enabling subsequent functionalization (e.g., coupling with carboxylic acids ).
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Electrophilic Substitution : The pyridazine ring may undergo halogenation or nitration at electron-deficient positions .
2,3-Dihydro-1H-Indenyl Group
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Aromatic Electrophilic Substitution : The indenyl group could participate in Friedel-Crafts alkylation or sulfonation .
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Reduction : Partial hydrogenation of the indene ring might occur under catalytic hydrogenation conditions .
Pathway 1: Sulfone Formation
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React 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide with 3-chloroperbenzoic acid (mCPBA) in dichloromethane.
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Isolate the sulfone derivative via column chromatography.
Expected Product :
2-{[6-(Benzylamino)pyridazin-3-yl]sulfonyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Pathway 2: Acetamide Hydrolysis
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Reflux the compound with 6M HCl at 110°C for 12 hours.
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Neutralize with NaOH and extract the amine product.
Expected Product :
5-Amino-2,3-dihydro-1H-indene and 6-(benzylamino)pyridazine-3-thiol
Comparative Reactivity of Analogous Compounds
Challenges and Considerations
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Steric Hindrance : The bulky indenyl group may limit accessibility to the sulfanyl linker during substitution reactions.
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Regioselectivity : Electrophilic substitution on the pyridazine ring may favor the 5-position due to electron-withdrawing effects from the benzylamino group .
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Stability : The thioether linkage may degrade under prolonged acidic/basic conditions, necessitating mild reaction protocols .
Recommendations for Further Study
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Electrochemical Analysis : Investigate redox behavior via cyclic voltammetry to assess nitro-group reduction potential (as demonstrated for nitrothiophenes ).
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DFT Calculations : Correlate HOMO-LUMO gaps with reactivity using quantum mechanical models (e.g., Jaguar or QikProp ).
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Biological Screening : Evaluate derivatives (e.g., sulfones or hydrolyzed amines) for antimicrobial or enzyme-inhibitory activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with two related molecules from recent literature (see Table 1 ).
Table 1: Structural and Functional Comparison
Key Findings
Structural Divergence: The target compound’s pyridazine core distinguishes it from the benzimidazole () and benzodiazepine-pyrimido[4,5-d]pyrimidine () scaffolds. The sulfanyl (-S-) linker in the target compound contrasts with the sulfinyl (-SO-) group in ’s compound, which is critical for proton pump inhibition (e.g., omeprazole analogues) . Sulfanyl groups may reduce oxidative metabolism, enhancing half-life.
Pharmacological Implications: The dihydroindenyl-acetamide moiety in the target compound provides a rigid, planar hydrophobic region absent in and . This feature is often leveraged in kinase inhibitors (e.g., GSK3β or JAK inhibitors) for improved selectivity . ’s compound incorporates a pyrimido[4,5-d]pyrimidine unit, a scaffold known for adenosine receptor antagonism or DNA intercalation, suggesting divergent therapeutic applications compared to the pyridazine-based target .
Synthetic Accessibility :
- The target compound’s synthesis likely involves pyridazine functionalization via nucleophilic substitution at the 3-position, followed by sulfanyl coupling. In contrast, ’s compound requires multi-step sulfinylbenzimidazole synthesis, which is prone to racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
